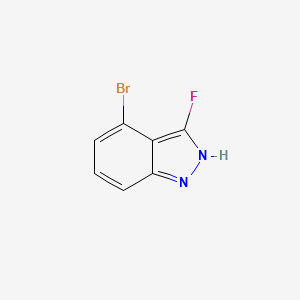![molecular formula C10H7N3O B13706533 2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
2-Aminooxazolo[4,5-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the class of oxazoles and quinolines. This compound is characterized by a fused ring system that includes an oxazole ring and a quinoline ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Aminooxazolo[4,5-c]quinoline typically involves the cyclization of o-hydroxy substituted N-heteroarylformamide oximes with N,N-dimethylformamide dimethyl acetal (DMFDMA) . This method provides a straightforward route to the compound, allowing for the formation of the oxazole ring fused to the quinoline ring.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .
Analyse Des Réactions Chimiques
2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor and antiviral agent.
Mécanisme D'action
The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
2-Aminooxazolo[4,5-c]quinoline can be compared to other similar compounds, such as:
2-Aminooxazole: This compound shares the oxazole ring but lacks the quinoline ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of ongoing research. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in scientific advancements.
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
[1,3]oxazolo[4,5-c]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) |
Clé InChI |
FUNBZNZXJIFZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)


![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)


